5-(Tridecafluorohexyl)uridine
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Overview
Description
5-(Tridecafluorohexyl)uridine is a synthetic nucleoside analog that incorporates a perfluoroalkyl chain into the uridine structure. This modification imparts unique physicochemical properties to the compound, making it of interest in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tridecafluorohexyl)uridine typically involves the introduction of a tridecafluorohexyl group to the uridine molecule. This can be achieved through nucleophilic substitution reactions where the uridine is reacted with a tridecafluorohexyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
5-(Tridecafluorohexyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups that may enhance its reactivity or biological activity.
Properties
CAS No. |
58671-32-2 |
---|---|
Molecular Formula |
C15H11F13N2O6 |
Molecular Weight |
562.24 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H11F13N2O6/c16-10(17,11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28)3-1-30(9(35)29-7(3)34)8-6(33)5(32)4(2-31)36-8/h1,4-6,8,31-33H,2H2,(H,29,34,35)/t4-,5-,6-,8-/m1/s1 |
InChI Key |
KUGJPYIIQHQEJQ-UAKXSSHOSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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